molecular formula C9H13NO B14417186 N-(Prop-2-en-1-yl)hexa-2,4-dienamide CAS No. 85738-12-1

N-(Prop-2-en-1-yl)hexa-2,4-dienamide

Cat. No.: B14417186
CAS No.: 85738-12-1
M. Wt: 151.21 g/mol
InChI Key: LEKCAJXPLOCIGU-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)hexa-2,4-dienamide is a conjugated diene amide featuring a hexa-2,4-dienoyl backbone and an allylamine (prop-2-en-1-yl) substituent on the nitrogen atom. This compound belongs to a broader class of sorbic acid (hexa-2,4-dienoic acid) derivatives, where the carboxylic acid group is replaced by an amide linkage. Its structure enables diverse applications, including agrochemicals (e.g., herbicides, safeners) and pharmaceutical intermediates, depending on the substituent attached to the nitrogen .

Properties

CAS No.

85738-12-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-prop-2-enylhexa-2,4-dienamide

InChI

InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-7H,2,8H2,1H3,(H,10,11)

InChI Key

LEKCAJXPLOCIGU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)hexa-2,4-dienamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a prop-2-en-1-yl amine with a hexa-2,4-dienoic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

N-(Prop-2-en-1-yl)hexa-2,4-dienamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)hexa-2,4-dienamide involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmaceutical Potential

  • Immune Modulation : N-(Prop-2-en-1-yl)hydrazinecarbothioamide derivatives enhance mitogen-induced proliferation in human PBMCs, suggesting structural flexibility for immune-regulatory applications .

Structural and Functional Insights

  • Electron-Withdrawing Groups (Aryl, Halogenated): Improve stability and herbicidal potency via enhanced electrophilic interactions .
  • Conjugation Impact: The hexa-2,4-dienoyl backbone’s conjugation allows π-π stacking with biological targets, a feature critical for herbicidal and insecticidal activities .

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